REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[Cl:7][c:8]1[c:9]2[c:10]([n:11][cH:12][n:13]1)[nH:14][cH:15][cH:16]2.[Cs+:5].[Cs+:6].[I:17][CH:18]([CH3:19])[CH3:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[Cl:7][c:8]1[c:9]2[c:10]([n:11][cH:12][n:13]1)[n:14]([CH:18]([CH3:19])[CH3:20])[cH:15][cH:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncnc2[nH]ccc12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cs+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
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product
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Smiles
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CC(C)n1ccc2c(Cl)ncnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |